Cas no 2056875-20-6 ((2-Isocyanoethyl)bis(propan-2-yl)amine)

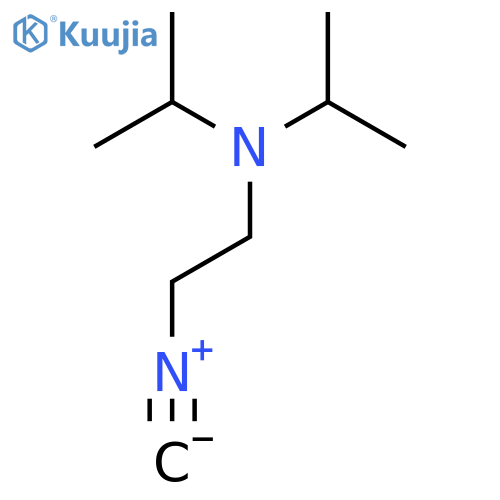

2056875-20-6 structure

商品名:(2-Isocyanoethyl)bis(propan-2-yl)amine

(2-Isocyanoethyl)bis(propan-2-yl)amine 化学的及び物理的性質

名前と識別子

-

- (2-isocyanoethyl)bis(propan-2-yl)amine

- EN300-6512534

- 2056875-20-6

- N-(2-Isocyanoethyl)-N-propan-2-ylpropan-2-amine

- (2-Isocyanoethyl)bis(propan-2-yl)amine

-

- インチ: 1S/C9H18N2/c1-8(2)11(9(3)4)7-6-10-5/h8-9H,6-7H2,1-4H3

- InChIKey: SHXSDAJAOVFTAQ-UHFFFAOYSA-N

- ほほえんだ: N(CC[N+]#[C-])(C(C)C)C(C)C

計算された属性

- せいみつぶんしりょう: 154.146998583g/mol

- どういたいしつりょう: 154.146998583g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 4

- 複雑さ: 133

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 7.6Ų

(2-Isocyanoethyl)bis(propan-2-yl)amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6512534-0.05g |

(2-isocyanoethyl)bis(propan-2-yl)amine |

2056875-20-6 | 95.0% | 0.05g |

$660.0 | 2025-03-14 | |

| Enamine | EN300-6512534-10.0g |

(2-isocyanoethyl)bis(propan-2-yl)amine |

2056875-20-6 | 95.0% | 10.0g |

$3376.0 | 2025-03-14 | |

| Enamine | EN300-6512534-0.5g |

(2-isocyanoethyl)bis(propan-2-yl)amine |

2056875-20-6 | 95.0% | 0.5g |

$754.0 | 2025-03-14 | |

| Enamine | EN300-6512534-5.0g |

(2-isocyanoethyl)bis(propan-2-yl)amine |

2056875-20-6 | 95.0% | 5.0g |

$2277.0 | 2025-03-14 | |

| Enamine | EN300-6512534-2.5g |

(2-isocyanoethyl)bis(propan-2-yl)amine |

2056875-20-6 | 95.0% | 2.5g |

$1539.0 | 2025-03-14 | |

| Enamine | EN300-6512534-0.1g |

(2-isocyanoethyl)bis(propan-2-yl)amine |

2056875-20-6 | 95.0% | 0.1g |

$691.0 | 2025-03-14 | |

| Enamine | EN300-6512534-0.25g |

(2-isocyanoethyl)bis(propan-2-yl)amine |

2056875-20-6 | 95.0% | 0.25g |

$723.0 | 2025-03-14 | |

| Enamine | EN300-6512534-1.0g |

(2-isocyanoethyl)bis(propan-2-yl)amine |

2056875-20-6 | 95.0% | 1.0g |

$785.0 | 2025-03-14 |

(2-Isocyanoethyl)bis(propan-2-yl)amine 関連文献

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

2056875-20-6 ((2-Isocyanoethyl)bis(propan-2-yl)amine) 関連製品

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量